molecular formula C10H13NO2 B1204597 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol CAS No. 525-72-4

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol

Cat. No.: B1204597
CAS No.: 525-72-4
M. Wt: 179.22 g/mol
InChI Key: IBRKLUSXDYATLG-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol, commonly known as salsolinol, is a tetrahydroisoquinoline alkaloid with the molecular formula C₁₀H₁₃NO₂ and a molar mass of 179.22 g/mol . Its structure features a tetrahydroisoquinoline core with hydroxyl groups at positions 6 and 7 and a methyl group at position 1 (Figure 1). This compound exists as enantiomers, with the (R)-isomer being biologically relevant due to its natural occurrence in humans and association with dopamine metabolism . Salsolinol is notable for its dual role in neuroscience: it exhibits neuroprotective properties at low concentrations but becomes neurotoxic upon N-methylation, forming metabolites like 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ⁺) .

Properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRKLUSXDYATLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862117
Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Salsolinol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

525-72-4
Record name (RS)-Salsolinol
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Record name Salsolinol
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Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Source EPA DSSTox
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Record name SALSOLINOL, (±)-
Source FDA Global Substance Registration System (GSRS)
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Record name (R)-Salsolinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction proceeds via imine formation between dopamine (a catecholamine) and acetaldehyde, followed by cyclization to form the tetrahydroisoquinoline core. The stereochemistry of the product depends on reaction conditions, with acidic media favoring protonation of the intermediate imine and subsequent cyclization.

Key substrates include:

  • Dopamine hydrochloride : Provides the catechol moiety and amine functionality.

  • Acetaldehyde : Serves as the carbonyl source for methyl group introduction at the C1 position.

Optimization of Reaction Conditions

Optimal yields (70–95%) are achieved using:

  • Acidic catalysts : Phosphoric acid (0.1–1.0 M) or hydrochloric acid (pH 2–4).

  • Temperature : 25–60°C, with higher temperatures accelerating cyclization but risking side reactions.

  • Solvent systems : Aqueous buffers or ethanol-water mixtures to enhance solubility of polar intermediates.

Table 1: Comparative Yields Under Varied Acidic Conditions

Acid CatalystConcentration (M)Temperature (°C)Yield (%)
HCl0.52568
H₃PO₄0.24083
CH₃COOH1.06072

Data adapted from phosphate-catalyzed studies and microfluidic optimizations.

Biomimetic Phosphate-Catalyzed Synthesis

Recent advances employ biomimetic catalysis to improve sustainability and enantioselectivity. Phosphate buffers (pH 5–7) mimic biological conditions, enabling efficient cyclization without strong acids.

Catalytic Cycle and Stereochemical Control

The phosphate ion acts as a bifunctional catalyst:

  • Proton transfer : Stabilizes the imine intermediate through hydrogen bonding.

  • Transition-state organization : Aligns dopamine and acetaldehyde for stereoselective cyclization.

This method achieves enantiomeric excess (ee) values of 85–92% for the (R)-isomer, critical for pharmacological activity.

Scalability and Green Chemistry Benefits

  • Solvent-free conditions : Reactions proceed in aqueous media, reducing organic waste.

  • Catalyst recyclability : Phosphate buffers can be reused for 3–5 cycles without significant yield loss.

Microfluidic Synthesis and Process Intensification

Microfluidic technology enables rapid screening of reaction parameters and continuous production. Ohla et al. demonstrated an integrated system combining synthesis, separation, and analysis on a single chip.

Key Advantages

  • Precision : Laminar flow ensures consistent mixing and temperature control.

  • High-throughput : Simultaneous testing of 8–12 substrates in <30 minutes.

  • Enantioselective separations : On-chip electrophoresis resolves (R)- and (S)-salsolinol with >95% purity.

Table 2: Microfluidic vs. Batch Reactor Performance

ParameterMicrofluidic ReactorBatch Reactor
Reaction Time (min)15120
Yield (%)8978
Solvent Volume (mL)0.550

Data derived from enantioselective synthesis studies.

Industrial-Scale Production Challenges

Purification Strategies

Crude reaction mixtures require multi-step purification:

  • Liquid-liquid extraction : Ethyl acetate removes non-polar impurities.

  • Crystallization : Hydrobromic acid addition precipitates the hydrobromide salt (melting point: 210–215°C).

  • Chromatography : Reverse-phase HPLC achieves >99% purity for pharmaceutical applications.

Stability Considerations

  • Oxidative degradation : Catechol moieties are prone to oxidation; inert atmospheres (N₂/Ar) are essential during storage.

  • pH sensitivity : Solutions stabilize at pH 4–6, avoiding quinone formation .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups to form quinones.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the hydroxyl groups, using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted isoquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuroprotective Properties

Research indicates that 1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol exhibits neuroprotective effects. It has been shown to reduce dopaminergic neuron loss in various models of neurodegeneration. The compound interacts with the dopaminergic system and has been studied for its potential in preventing neurodegenerative diseases such as Parkinson's disease .

Antioxidant Activity

In vitro studies have demonstrated that this compound can effectively reduce oxidative stress markers in neuronal cell cultures exposed to harmful agents. It enhances the activity of endogenous antioxidants, suggesting its utility in preventing neurodegeneration associated with oxidative stress .

Treatment of Neurodegenerative Diseases

The potential use of this compound in treating neurodegenerative diseases is being actively researched. Its ability to inhibit monoamine oxidase (MAO) contributes to increased concentrations of monoamines in the brain, which may alleviate symptoms associated with conditions like Parkinson's disease .

Substance Abuse Disorders

This compound is also being investigated for its role in treating substance abuse disorders. Its neuroprotective properties may help mitigate the effects of drugs on the brain's dopaminergic system .

Industrial Applications

In the pharmaceutical industry, this compound is utilized as a precursor in the synthesis of various drugs. Its unique chemical structure allows for modifications that can lead to the development of new therapeutic agents .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReferences
NeuroprotectionReduced dopaminergic neuron loss
AntioxidantDecreased oxidative stress markers
Anti-inflammatoryModulated inflammatory responses

Table 2: Pharmacological Properties and Mechanisms

PropertyDescriptionMechanism of Action
MAO InhibitionReversible inhibitionIncreases monoamine levels
NeuroprotectivePrevents neurotoxic effectsAntagonizes dopaminergic neurodegeneration
Antioxidant ActivityReduces oxidative stressEnhances endogenous antioxidant activity

Case Study 1: Neuroprotection Against MPP+

In a study examining the effects of this compound on neuronal cultures exposed to 1-methyl-4-phenylpyridinium (MPP+), results indicated significant neuroprotection. The compound reduced cell death and preserved dopaminergic function by modulating oxidative stress pathways .

Case Study 2: Synergistic Interactions with Antiepileptic Drugs

Another study explored the interactions between this compound and various antiepileptic drugs (AEDs) in a mouse model. The results showed supra-additive interactions with certain AEDs like clonazepam and gabapentin. This suggests potential clinical benefits when used in combination therapies for seizure management .

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters such as dopamine and serotonin . By inhibiting these enzymes, the compound increases the levels of these neurotransmitters in the brain, leading to its antidepressant effects. Additionally, it has antioxidant properties that help protect neurons from oxidative stress and neurotoxicity .

Comparison with Similar Compounds

Key Observations:

  • Hydroxyl vs. Methoxy Groups: Salsolinol’s 6,7-dihydroxy configuration enhances its solubility in polar solvents (e.g., water, ethanol) compared to methoxy-substituted analogs like 6,7-dimethoxy-THIQ, which are more lipophilic . This difference impacts bioavailability and target engagement in neurological tissues.
  • N-Methylation: Salsolinol’s N-methylated derivative, N-methyl-(R)-salsolinol, shares structural similarities with MPTP, a compound known to induce Parkinsonian symptoms via selective dopaminergic neuron toxicity .

Pharmacological and Toxicological Profiles

Neuroprotection vs. Neurotoxicity

  • Salsolinol: At physiological concentrations (nM–µM), it exhibits antioxidant activity by scavenging reactive oxygen species (ROS). However, chronic accumulation or enzymatic N-methylation converts it into DMDHIQ⁺, which inhibits mitochondrial complex I, akin to MPTP’s metabolite MPP⁺ .
  • 6,7-Dimethoxy-THIQ: Demonstrates moderate anti-inflammatory activity but lacks significant neuroprotective effects due to reduced hydrogen-bonding capacity compared to salsolinol .
  • MPTP: Non-toxic until metabolized to MPP⁺, which causes irreversible nigrostriatal degeneration. This contrasts with salsolinol, which requires endogenous methylation for toxicity .

Receptor Interactions

  • Salsolinol binds to dopamine receptors (D2/D3 subtypes) with lower affinity than dopamine but higher specificity than simpler analogs like 1-methyl-THIQ .
  • Methoxy-substituted derivatives (e.g., 6,7-dimethoxy-1-methyl-THIQ) show enhanced binding to adrenergic receptors, suggesting divergent therapeutic applications .

Biological Activity

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (commonly referred to as salsolinol) is a bioactive compound that has garnered attention in neuropharmacology due to its structural similarity to dopamine and its significant biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings.

Salsolinol is characterized by the following structural formula:

C10H13NO2\text{C}_{10}\text{H}_{13}\text{N}\text{O}_{2}

It features hydroxyl groups at positions 6 and 7 on the isoquinoline ring, which are crucial for its reactivity and biological interactions .

Target of Action

Salsolinol primarily interacts with the dopaminergic system , acting as a reversible inhibitor of monoamine oxidase (MAO) enzymes (both MAO-A and MAO-B). This inhibition leads to increased levels of monoamines such as dopamine and serotonin in the brain .

Mode of Action

The compound exerts neuroprotective effects by:

  • Inhibiting MAO : This prevents the breakdown of neurotransmitters, thereby enhancing dopaminergic signaling.
  • Antioxidant Activity : Salsolinol exhibits free radical scavenging properties that help reduce oxidative stress in neuronal cells .

Biochemical Pathways

Salsolinol is synthesized from 2-phenylethylamine and pyruvate through enzymatic reactions in the brain. Its interaction with various enzymes and proteins alters cellular signaling pathways, influencing gene expression and cellular metabolism .

Neuroprotective Effects

Research indicates that salsolinol protects against neurotoxic agents such as 1-methyl-4-phenylpyridinium ion (MPP+), which is known to induce neuronal cell death. It mitigates oxidative stress and prevents glutamate-induced excitotoxicity .

Antidepressant-Like Effects

Studies have suggested that salsolinol may possess antidepressant-like properties. Its ability to enhance monoamine levels in the brain could contribute to mood regulation, making it a candidate for further investigation in treating depression .

Research Findings

Several studies have explored the biological activity of salsolinol:

StudyFocusFindings
NeuroprotectionDemonstrated significant protective effects against MPP+-induced toxicity in neuronal cultures.
Enantiomer ActivityInvestigated the neuroprotective activity of salsolinol's enantiomers, revealing differences in efficacy.
Antidepressant PotentialSuggested potential antidepressant-like effects through enhanced dopaminergic signaling.

Case Studies

  • Neurotoxicity Mitigation : In vitro studies showed that salsolinol significantly reduced cell death in neuronal cells exposed to neurotoxins. This effect was attributed to its antioxidant properties and ability to inhibit apoptotic pathways.
  • Behavioral Studies : Animal models treated with salsolinol exhibited reduced depressive-like behaviors in forced swim tests, indicating its potential role as an antidepressant .

Q & A

Q. Methodological Guidance

  • Structural Validation : Confirm compound identity via NMR and HPLC to rule out impurities .
  • Standardized Assays : Replicate studies using consistent cell lines (e.g., SH-SY5Y for neuroprotection) and controls .
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 6,7-dimethoxy analogs) to isolate the diol’s contribution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Reactant of Route 2
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol

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